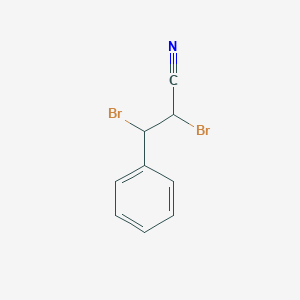

2,3-Dibromo-3-phenylpropanenitrile

Description

Significance of Vicinal Dihalo-substituted Compounds as Synthetic Intermediates

Vicinal dihalides, organic compounds bearing two halogen atoms on adjacent carbon atoms, are pivotal building blocks in organic synthesis. prepchem.comorgsyn.org Their utility lies in their susceptibility to a variety of transformations, including elimination and substitution reactions. The presence of two leaving groups on adjacent carbons allows for the facile construction of carbon-carbon double and triple bonds through dehydrohalogenation reactions. orgsyn.org This makes them crucial precursors in the synthesis of alkenes and alkynes.

Furthermore, the halogen atoms in vicinal dihalides can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups into a molecule. Their role as intermediates extends to the synthesis of epoxides and other heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals. The stereochemistry of vicinal dihalides is also a critical aspect, influencing the stereochemical outcome of subsequent reactions. prepchem.com

Role of Nitrile Functional Groups in Advanced Chemical Transformations

The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis due to its unique electronic properties and reactivity. The carbon-nitrogen triple bond possesses a significant dipole moment, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This allows nitriles to participate in a wide array of chemical reactions.

Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. They are also key participants in various cycloaddition reactions, leading to the formation of diverse heterocyclic compounds. nih.gov The strong electron-withdrawing nature of the nitrile group can also influence the reactivity of adjacent parts of a molecule, making it a valuable functional handle in complex molecule synthesis.

Overview of the 2,3-Dibromo-3-phenylpropane Scaffold's Academic Relevance

The 2,3-dibromo-3-phenylpropane scaffold, as exemplified by derivatives like 2,3-dibromo-3-phenylpropanoic acid, has been a subject of academic research, particularly in the study of reaction mechanisms and stereochemistry. For instance, the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid has been investigated to understand the influence of solvents on the stereochemical course of elimination reactions.

The synthesis of this scaffold typically involves the bromination of trans-cinnamic acid, a reaction that itself is a classic example used in educational settings to demonstrate the stereochemistry of halogen addition to alkenes. chemicalbook.com The resulting diastereomers of 2,3-dibromo-3-phenylpropanoic acid can then be used to explore further synthetic transformations, highlighting the scaffold's role in fundamental organic chemistry research. chemicalbook.com

Detailed Research Findings

While specific research articles focusing solely on 2,3-dibromo-3-phenylpropanenitrile are not abundant in publicly accessible literature, its synthesis can be logically deduced from well-established organic transformations. The primary route would involve the preparation of a suitable precursor, followed by the introduction of the nitrile functionality.

A plausible synthetic pathway commences with the bromination of cinnamic acid. This reaction proceeds readily to yield 2,3-dibromo-3-phenylpropanoic acid. prepchem.com There are established procedures for this conversion, which can be carried out using bromine in an appropriate solvent like ether or acetic acid. prepchem.comchemicalbook.com

The subsequent conversion of the carboxylic acid to the nitrile is a key step. While direct conversion is possible, a more common and reliable laboratory-scale approach involves a two-step sequence. First, the carboxylic acid is converted to the corresponding primary amide, 2,3-dibromo-3-phenylpropanamide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

The final step is the dehydration of the primary amide to the nitrile. A variety of dehydrating agents are effective for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). bldpharm.comnih.gov These reagents facilitate the elimination of a molecule of water from the amide to furnish the nitrile. bldpharm.comnih.gov

Due to the limited availability of direct experimental data for this compound in the public domain, the following tables provide a combination of known data for the precursor and predicted or analogous data for the target compound.

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,3-Dibromo-3-phenylpropanoic acid | 6286-30-2 | C₉H₈Br₂O₂ | 307.97 | Colorless leaflets | 195-204 (decomposes) prepchem.comchemicalbook.com |

| This compound | 19521-13-2 | C₉H₇Br₂N | 288.97 | Not specified | Not available |

Table 2: Spectroscopic Data (Reference)

| Compound Name | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| 2,3-Dibromo-3-phenylpropanoic acid | ~3000 (O-H), ~1700 (C=O), ~1200 (C-O) | Phenyl protons (multiplet), CH-Br (doublet), CH-Br (doublet) | Carbonyl carbon, Phenyl carbons, CH-Br carbons |

| This compound | ~2240 (C≡N, predicted), Aromatic C-H, C-Br | Phenyl protons (multiplet, predicted), CH-Br (doublet, predicted), CH-CN (doublet, predicted) | Nitrile carbon, Phenyl carbons, CH-Br carbon, CH-CN carbon |

Structure

3D Structure

Properties

Molecular Formula |

C9H7Br2N |

|---|---|

Molecular Weight |

288.97 g/mol |

IUPAC Name |

2,3-dibromo-3-phenylpropanenitrile |

InChI |

InChI=1S/C9H7Br2N/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9H |

InChI Key |

LBRFOFQHSRWMEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C#N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromo 3 Phenylpropanenitrile and Analogues

Electrophilic Bromination of Unsaturated Precursors

The addition of bromine across a carbon-carbon double bond is a fundamental transformation in organic synthesis. For precursors like cinnamyl nitrile derivatives, this reaction provides a direct route to the dibrominated phenylpropane scaffold.

Regioselectivity and Stereoselectivity in Bromine Addition to Cinnamyl Nitrile Derivatives

The electrophilic addition of bromine to alkenes is a well-studied reaction, and its principles can be extended to cinnamyl nitrile and its derivatives. The reaction of bromine with an alkene proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction. The addition is typically an anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. chegg.comnih.govyoutube.com

In the case of trans-cinnamic acid, a close analog of cinnamyl nitrile, bromination leads to the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid. chegg.commurov.info This stereospecificity arises from the anti-addition of bromine to the trans-alkene. Similarly, the bromination of trans-cinnamyl nitrile would be expected to yield the corresponding erythro-2,3-dibromo-3-phenylpropanenitrile.

The regioselectivity of the reaction is generally not a concern with symmetrically substituted alkenes. However, in the case of cinnamyl nitrile, the phenyl group and the nitrile group influence the electron density of the double bond. The phenyl group, being electron-donating through resonance, can stabilize a positive charge on the adjacent benzylic carbon. This can influence the opening of the bromonium ion.

| Starting Material | Reagents | Product | Stereochemistry | Reference |

| trans-Cinnamic Acid | Br₂ in CH₂Cl₂ | erythro-2,3-Dibromo-3-phenylpropanoic acid | anti-addition | chegg.comnih.gov |

| trans-Cinnamic Acid | Br₂ in Acetic Acid | erythro-2,3-Dibromo-3-phenylpropanoic acid | anti-addition | youtube.comwikipedia.org |

| Cyclopentene | Br₂ | trans-1,2-Dibromocyclopentane | anti-addition | nih.gov |

Mechanistic Considerations of Bromonium Ion Intermediates

The mechanism of electrophilic bromine addition to an alkene involves the formation of a cyclic bromonium ion. The approaching bromine molecule is polarized by the electron-rich double bond, leading to the formation of a δ+ and δ- pole on the bromine atoms. The π electrons of the alkene attack the electrophilic bromine, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom.

This bromonium ion is then attacked by the bromide ion (or another nucleophile present in the reaction mixture) in an SN2-like fashion. The attack occurs from the side opposite to the bromonium ring, leading to the observed anti-addition. nih.govyoutube.com The stability of the bromonium ion and the subsequent nucleophilic attack are key to the high stereoselectivity of this reaction. For alkenes with phenyl substituents, there can be some character of an open benzylic carbocation, which might lead to a mixture of syn and anti addition products under certain conditions, although anti-addition is generally predominant.

Nitrile Group Introduction into Brominated Phenylpropane Scaffolds

An alternative approach to synthesizing 2,3-Dibromo-3-phenylpropanenitrile involves introducing the nitrile group into a pre-existing brominated phenylpropane structure. This can be achieved through various methods, each with its own advantages and limitations.

Cyanoarylation Strategies for Alkenes Leading to α-Alkylated Arylacetonitriles

While not a direct route to the target molecule, cyanoarylation of alkenes is a powerful method for the synthesis of α-alkylated arylacetonitriles. These methods typically involve the simultaneous addition of a cyano group and an aryl group across a double bond. Such strategies could be conceptually adapted to a brominated alkene, although this would represent a novel synthetic design.

Transnitrilation Approaches in Nitrile Synthesis

Transnitrilation involves the transfer of a nitrile group from a donor molecule to a substrate. This method can be a viable option for introducing the cyano functionality. For instance, a brominated phenylpropane derivative containing a suitable leaving group could potentially undergo a substitution reaction with a cyanide source. However, the presence of vicinal bromides could lead to competing elimination reactions under basic conditions.

A notable transnitrilation reagent is trityl isocyanide, which can be used in the presence of an oxidant like manganese(III) acetate (B1210297) to convert arylboronic acids to aryl nitriles. sigmaaldrich.com While this specific method is for arylboronic acids, the concept of radical transnitrilation could potentially be explored for appropriately functionalized brominated phenylpropane precursors.

Functional Group Interconversions from Carboxylic Acids to Nitriles

A more plausible and well-established route for the synthesis of this compound is through the conversion of the corresponding carboxylic acid, 2,3-dibromo-3-phenylpropanoic acid. This carboxylic acid can be synthesized by the direct bromination of trans-cinnamic acid. chegg.comchegg.com Once obtained, the carboxylic acid can be converted to the nitrile through a two-step process:

Formation of the primary amide: The carboxylic acid is first converted to its corresponding primary amide, 2,3-dibromo-3-phenylpropanamide. This can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride to form the acid chloride, followed by treatment with ammonia.

Dehydration of the primary amide: The resulting primary amide can then be dehydrated to the nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

This sequence represents a reliable and classical approach to nitrile synthesis from carboxylic acids and would likely be the most effective method for preparing this compound.

| Precursor | Reagent(s) | Product | Reaction Type |

| Carboxylic Acid | 1. SOCl₂ 2. NH₃ | Primary Amide | Amide formation |

| Primary Amide | P₂O₅ or SOCl₂ | Nitrile | Dehydration |

| Arylboronic Acid | Trityl isocyanide, Mn(OAc)₃ | Aryl Nitrile | Radical Transnitrilation |

Advanced Synthetic Approaches to the this compound Core

The synthesis of vicinal dibromides, such as this compound, from unsaturated precursors is a fundamental transformation in organic chemistry. Advanced methodologies aim to improve control over selectivity, reaction conditions, and substrate scope.

Halogenation of Propargylic and Allenic Systems

An advanced approach to constructing the 1,2-dibromoethyl functionality involves the dihalogenation of allenic systems. Allenes, with their cumulative double bonds, provide a unique platform for electrophilic additions. The reaction of bromine with an appropriately substituted allene (B1206475) can lead to the formation of a dibromoalkene, a structural motif found in analogues of the target compound.

A relevant example is the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene from 1-(phenylsulfonyl)-1,2-propadiene. orgsyn.org In this procedure, bromine is added to a solution of the allenic sulfone in acetic acid. The reaction proceeds at room temperature and, after workup, yields the desired dibromo-substituted propene in high yield. orgsyn.org This method demonstrates the effective use of an allenic precursor to generate a vicinal dibromide, a strategy that could be adapted for nitrile-containing substrates.

Table 1: Synthesis of 2,3-Dibromo-1-(phenylsulfonyl)-1-propene orgsyn.org

| Reactant | Reagent | Solvent | Time | Temperature | Yield |

| 1-(Phenylsulfonyl)-1,2-propadiene | Bromine | Acetic Acid | 8 hr | Room Temp. | 87% |

Chemo- and Regioselective Introduction of Bromine Atoms

The most direct route to this compound involves the electrophilic addition of bromine across the carbon-carbon double bond of cinnamonitrile (B126248) (3-phenylpropenenitrile). This reaction is an example of chemo- and regioselective halogenation, where the bromine atoms are selectively added to the alkene moiety without affecting the phenyl ring or the nitrile group.

The electrophilic bromination of α,β-unsaturated systems is a well-established reaction. pressbooks.pub The reaction of a nucleophilic alkene with bromine proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion opens this ring, resulting in the anti-addition of two bromine atoms across the former double bond. pressbooks.pub For cinnamonitrile, this would result in the formation of this compound.

A closely related and well-documented transformation is the bromination of trans-cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid. prepchem.comresearchgate.net This reaction provides a strong model for the synthesis of the target nitrile. In typical procedures, elemental bromine is added to a solution of cinnamic acid in a suitable solvent like ether or glacial acetic acid. prepchem.comresearchgate.net The reaction is often performed at low temperatures to control its exothermic nature and proceeds to give the dibrominated product in nearly quantitative yield. prepchem.com Alternative methods involve the slow absorption of bromine vapor by the solid cinnamic acid over several days. prepchem.com

The chemo- and regioselectivity is high; the bromine adds specifically across the double bond, with one bromine atom attaching to the carbon adjacent to the phenyl group (C3) and the other to the carbon adjacent to the nitrile group (C2). Reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) could also be employed for such transformations, potentially offering milder reaction conditions. mdpi.com

Table 2: Analogous Bromination of trans-Cinnamic Acid prepchem.com

| Reactant | Reagent | Solvent | Key Conditions | Yield |

| Cinnamic Acid | Bromine | Dry Ether | Cool with ice-water | Almost Quantitative |

| Cinnamic Acid | Bromine (vapor) | None (in desiccator) | 3 days at room temp. | Theoretical |

Stereochemical Investigations of 2,3 Dibromo 3 Phenylpropanenitrile and Its Transformations

Stereoisomerism: Enantiomers and Diastereomers of 2,3-Dibromo-3-phenylpropanenitrilemurov.infochegg.com

The presence of two chiral centers in 2,3-Dibromo-3-phenylpropanenitrile means that a total of four stereoisomers can exist. These stereoisomers are organized into two pairs of enantiomers. The relationships between these isomers are crucial to understanding the stereochemical course of the synthesis.

The two pairs of enantiomers are:

(2R,3R)-2,3-Dibromo-3-phenylpropanenitrile and (2S,3S)-2,3-Dibromo-3-phenylpropanenitrile

(2R,3S)-2,3-Dibromo-3-phenylpropanenitrile and (2S,3R)-2,3-Dibromo-3-phenylpropanenitrile

Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair. byjus.com For instance, the (2R,3R) isomer and the (2R,3S) isomer are diastereomers because they are not mirror images of each other. byjus.com Diastereomers possess distinct physical properties, such as melting points, boiling points, and solubility, which allows for their separation using techniques like fractional crystallization or chromatography. byjus.com In contrast, enantiomers have identical physical properties in a non-chiral environment and can only be distinguished by their interaction with plane-polarized light or other chiral entities.

Table 1: Stereoisomers of this compound

| Configuration | Relationship to (2R,3R) |

|---|---|

| (2R,3R) | Identical |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer |

| (2S,3R) | Diastereomer |

Control of Stereochemistry in Synthetic Pathways

The selective formation of a particular stereoisomer is a primary goal in modern organic synthesis. For this compound, this control is exerted during the bromination of cinnamonitrile (B126248).

Diastereoselective and Enantioselective Bromination Reactionsmurov.infonih.gov

The electrophilic addition of bromine to an alkene can proceed through different mechanisms, leading to different diastereomeric products. The two main possibilities are syn-addition, where both bromine atoms add to the same face of the double bond, and anti-addition, where they add to opposite faces. murov.info

The bromination of cinnamic acid, a related substrate, often proceeds via an anti-addition mechanism. murov.info This is because the reaction typically involves the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ion, resulting in the formation of the anti-addition product.

Enantioselective bromination, the preferential formation of one enantiomer over the other, is a more challenging endeavor. It requires the use of a chiral catalyst or reagent that can create a chiral environment around the reacting molecules. nih.govmdpi.com While significant progress has been made in the enantioselective halogenation of olefins, achieving high enantioselectivity in the bromination of cinnamonitrile derivatives often necessitates specialized catalytic systems. nih.govmdpi.com These can include chiral organocatalysts or transition metal complexes with chiral ligands that guide the approach of the brominating agent to one face of the alkene. mdpi.com

Influence of Reaction Conditions on Stereoselectivitymurov.infonih.gov

The stereochemical outcome of the bromination of cinnamonitrile can be significantly influenced by various reaction parameters.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates, such as the bromonium ion. In polar, non-coordinating solvents, the formation of a discrete bromonium ion is favored, leading to a higher degree of anti-addition.

Brominating Agent: Different brominating agents can exhibit different selectivities. While molecular bromine (Br₂) is commonly used, reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide may be employed. murov.infonih.gov The choice of reagent can impact the reaction mechanism and, consequently, the stereoselectivity. For instance, using NBS in the presence of a nucleophile can lead to the formation of bromohydrins or other bromo-functionalized products with varying stereochemistries. nih.gov

Temperature: Reaction temperature can influence the relative rates of competing reaction pathways. Lower temperatures generally favor the more ordered transition state, which can lead to higher stereoselectivity.

Catalyst: In enantioselective reactions, the structure of the chiral catalyst is paramount. Fine-tuning the steric and electronic properties of the catalyst can lead to significant improvements in enantiomeric excess. youtube.com

Table 2: Factors Influencing Stereoselectivity in Bromination

| Reaction Condition | Influence on Stereoselectivity |

|---|---|

| Solvent Polarity | Affects the stability of the bromonium ion intermediate. |

| Brominating Agent | Different reagents can favor different reaction pathways. |

| Temperature | Lower temperatures often lead to higher selectivity. |

| Chiral Catalyst | Essential for achieving enantioselectivity. |

Formation of erythro- and threo-Diastereomersmurov.infobyjus.com

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. byjus.com In the context of this compound, these terms designate the two possible diastereomeric pairs.

erythro-diastereomer: In a Fischer projection, the two identical or similar groups (in this case, the bromine atoms or the phenyl and cyano groups) are on the same side of the carbon backbone. murov.info This corresponds to the (2R,3S) and (2S,3R) enantiomeric pair.

threo-diastereomer: In a Fischer projection, the two identical or similar groups are on opposite sides of the carbon backbone. murov.info This corresponds to the (2R,3R) and (2S,3S) enantiomeric pair.

The determination of whether the erythro or threo diastereomer is the major product provides insight into the reaction mechanism. For example, the anti-addition of bromine to (E)-cinnamonitrile would be expected to yield the threo-diastereomers, while syn-addition would produce the erythro-diastereomers.

Stereochemical Analysis and Chiral Differentiation in Reaction Products

Distinguishing between the different stereoisomers of this compound is essential for evaluating the success of a stereoselective synthesis.

Distinguishing Diastereomers: Since diastereomers have different physical properties, they can often be separated and identified using standard laboratory techniques. byjus.com

Melting Point: The erythro and threo diastereomers will have different melting points. For the analogous 2,3-dibromo-3-phenylpropanoic acid, the erythro form has a melting point of 204°C, while the threo form melts at 95°C. murov.info A similar difference would be expected for the nitrile derivatives.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing diastereomers. The different spatial arrangements of the atoms in diastereomers lead to different chemical shifts and coupling constants for the protons on the stereogenic carbons.

Distinguishing Enantiomers: Enantiomers cannot be distinguished by the methods described above. Their differentiation requires a chiral environment.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the enantiomers in a mixture. These techniques employ a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Polarimetry: Since enantiomers rotate plane-polarized light in equal but opposite directions, a polarimeter can be used to measure the optical rotation of a sample. An enantiomerically pure sample will be optically active, while a racemic mixture (a 50:50 mixture of enantiomers) will be optically inactive. murov.info

Table 3: Analytical Techniques for Stereochemical Analysis

| Technique | Application |

|---|---|

| Melting Point | Distinguishing between diastereomers |

| NMR Spectroscopy | Distinguishing between diastereomers |

| Chiral HPLC/GC | Separating and quantifying enantiomers |

| Polarimetry | Determining the optical activity of a sample |

Reactivity and Derivatization Chemistry of 2,3 Dibromo 3 Phenylpropanenitrile

Elimination Reactions

Elimination reactions, specifically dehydrobromination, are a prominent feature of the chemistry of 2,3-Dibromo-3-phenylpropanenitrile. These reactions involve the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene. organicmystery.com The specific pathway and resulting products are highly dependent on the reaction conditions.

Mechanistic Pathways of Dehydrobromination (E1 and E2)

The dehydrobromination of vicinal dihalides like this compound can proceed through two primary mechanistic pathways: E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular). byjus.com

The E1 mechanism is a two-step process. byjus.com

Ionization: The reaction begins with the slow, rate-determining step where the C-Br bond breaks, and the leaving group departs, forming a carbocation intermediate. byjus.commasterorganicchemistry.com For this compound, the loss of the bromide from the C3 position is favored as it results in a resonance-stabilized benzylic carbocation. libretexts.orgstackexchange.com

Deprotonation: A weak base then abstracts a proton from the adjacent carbon (C2), leading to the formation of a pi-bond and yielding the alkene product. byjus.com

The rate of an E1 reaction is dependent only on the concentration of the substrate (rate = k[substrate]), exhibiting first-order kinetics. byjus.commasterorganicchemistry.com These reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and typically occur with weak bases. libretexts.orgkhanacademy.org

The E2 mechanism is a single-step, concerted reaction. byjus.com In this pathway, a strong base abstracts a proton from the beta-carbon (C2) at the same time as the leaving group (bromide) departs from the alpha-carbon (C3). libretexts.org This simultaneous bond-breaking and bond-forming process bypasses the formation of a carbocation intermediate. byjus.com

The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base (rate = k[substrate][base]), thus following second-order kinetics. byjus.comyoutube.com This mechanism requires a strong base and is favored in polar aprotic solvents. libretexts.orgmasterorganicchemistry.com

Studies on the analogous compound, 2,3-dibromo-3-phenylpropanoic acid, demonstrate that the choice between E1 and E2 pathways can be controlled by the solvent. stackexchange.comchegg.com An E1 reaction is observed in water, while an E2 reaction occurs when acetone (B3395972) is the solvent. chegg.com

Regioselectivity of Elimination to Form Halo-alkenes

Regioselectivity in the dehydrobromination of this compound refers to which constitutional isomer of the resulting halo-alkene is preferentially formed. The elimination of hydrogen bromide from C2 and C3 results in the formation of a carbon-carbon double bond, yielding a brominated phenylpropenenitrile derivative.

In cases where multiple alkene products are possible, the regioselectivity is often governed by Zaitsev's rule. youtube.com This rule states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.orgmsu.edu For the elimination of this compound, the primary product expected would be 2-bromo-3-phenylpropenenitrile. Further elimination of the second bromine atom can lead to the formation of an alkyne. masterorganicchemistry.com

Stereospecificity of Elimination Reactions: syn- and anti-Pathways

The stereochemical outcome of an elimination reaction is highly dependent on the mechanism.

E2 reactions are known for their high degree of stereospecificity. They proceed preferentially through an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the molecule, with a dihedral angle of 180°. masterorganicchemistry.comyoutube.commsu.edu This is often referred to as anti-elimination. The specific stereoisomer of the starting material (e.g., erythro or threo) will dictate the stereochemistry (E or Z) of the alkene product. stackexchange.com While less common, syn-elimination, where the proton and leaving group are on the same side, can occur in rigid molecular structures. youtube.com

E1 reactions are generally not stereospecific. masterorganicchemistry.com This is because they proceed via a planar carbocation intermediate. masterorganicchemistry.com The base can attack the proton from either face of the molecule relative to the original position of the leaving group, which typically results in a mixture of cis and trans (or E and Z) alkene products. masterorganicchemistry.com

In studies with the analogous 2,3-dibromo-3-phenylpropanoic acid, the erythro diastereomer undergoes E2 elimination to yield the cis-bromostyrene product. stackexchange.com

Solvent Effects on Product Selectivity (e.g., cis/trans-1-bromo-2-phenylethene)

The choice of solvent plays a critical role in determining both the reaction mechanism (E1 vs. E2) and the resulting product distribution, particularly the ratio of cis to trans isomers. libretexts.org

Polar protic solvents (e.g., water, ethanol) are effective at solvating both cations and anions. They stabilize the carbocation intermediate in an E1 reaction and can weaken the strength of the base. libretexts.orgstackexchange.com This stabilization of the intermediate allows for rotation around the carbon-carbon single bond before deprotonation, typically leading to the more thermodynamically stable trans alkene as the major product. stackexchange.com

Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but are poor at solvating anions. libretexts.org This leaves the base more reactive, favoring the bimolecular E2 mechanism. libretexts.org In an E2 reaction, the stereochemistry of the product is dictated by the required anti-periplanar arrangement of the starting material, which can lead to the formation of the less stable cis alkene as the major product. stackexchange.com

Experimental data for the elimination reaction of the closely related compound, 2,3-dibromo-3-phenylpropanoic acid, clearly illustrates this solvent effect.

| Solvent | Predominant Mechanism | cis-1-bromo-2-phenylethene Yield | trans-1-bromo-2-phenylethene Yield |

|---|---|---|---|

| Acetone | E2 | ~98% | ~2% |

| Water | E1 | ~20% | ~80% |

Nucleophilic Substitution Reactions

Besides elimination, this compound can undergo nucleophilic substitution reactions at its two brominated carbon centers. The competition between substitution and elimination is a key consideration, influenced by factors such as the nature of the nucleophile/base and the reaction conditions. byjus.com

Substitution at Brominated Carbons (SN1, SN2 Mechanisms)

The substrate possesses two secondary carbons bearing bromine atoms (C2 and C3), both of which are potential sites for nucleophilic attack via SN1 (Substitution, Nucleophilic, Unimolecular) or SN2 (Substitution, Nucleophilic, Bimolecular) mechanisms.

The SN1 reaction proceeds in two steps through a carbocation intermediate, analogous to the E1 pathway. masterorganicchemistry.commasterorganicchemistry.com

It is favored at the C3 (benzylic) position due to the formation of a resonance-stabilized carbocation. libretexts.org

Weak nucleophiles and polar protic solvents promote the SN1 mechanism. libretexts.org

The rate is first-order, depending only on the substrate concentration. masterorganicchemistry.com

If the reaction occurs at a chiral center, it typically leads to a mixture of enantiomers (racemization). masterorganicchemistry.com

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). youtube.commasterorganicchemistry.com

This mechanism is favored with strong nucleophiles and polar aprotic solvents. libretexts.org

The rate is second-order, depending on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com

Steric hindrance around the reaction center can slow down or prevent SN2 reactions. masterorganicchemistry.com

The SN2 mechanism results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com

For this compound, a secondary halide, both SN1 and SN2 reactions are possible. youtube.com The benzylic nature of C3 makes it a particularly favorable site for SN1 reactions, while a strong, non-bulky nucleophile could favor an SN2 reaction at either C2 or C3. libretexts.org

Intramolecular Cyclization Reactions Involving Nucleophilic Attack

The proximate positioning of the bromine atoms and the phenyl group in this compound facilitates intramolecular cyclization reactions. These reactions are typically initiated by a nucleophilic attack, leading to the formation of cyclic structures. The specific nature of the product is dependent on the reaction conditions and the nucleophiles employed.

One notable example involves the reaction of (Z)-(2,3-dibromoprop-1-en-1-yl)benzenes with 1H-benzo[d]imidazole-2-thiols. nih.gov This process, which proceeds via a cascade of nucleophilic attack and addition, results in the formation of benzo uchicago.edulibretexts.orgimidazo[2,1-b]thiazoles. nih.gov The reaction is typically carried out in the presence of a base such as cesium carbonate in a suitable solvent like acetonitrile (B52724) at elevated temperatures. nih.gov This strategy has been shown to tolerate a range of electron-donating and electron-withdrawing groups, affording the cyclized products in good to excellent yields. nih.gov

While not directly involving this compound, related studies on the intramolecular cyclization of N-(3-butynyl)-sulfonamides to form 2,3-dihydro-1H-pyrroles highlight the utility of metal catalysts like palladium chloride or gold chloride in promoting such ring-closing reactions. rsc.org These reactions often proceed via a 5-endo-dig cyclization mechanism and can be accelerated by microwave heating. rsc.org Such methodologies could potentially be adapted for the cyclization of derivatives of this compound.

The concept of intramolecular cyclization is a powerful tool in organic synthesis for constructing complex molecular architectures from relatively simple acyclic precursors. nih.govamanote.com The efficiency of these reactions is often enhanced by factors that favor the cyclic transition state, such as the presence of rigid structural elements or the use of catalysts that pre-organize the substrate for cyclization. nih.gov

Reactions Involving the Nitrile Functional Group

The nitrile group in this compound is a key functional handle that can be transformed into other valuable chemical entities, such as amides, carboxylic acids, and amines.

The hydrolysis of nitriles is a fundamental transformation in organic chemistry.

Chemical Methods: Partial hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions. For instance, using a low concentration of sodium hydroxide (B78521) in ethanol (B145695) can facilitate the partial hydrolysis of nitriles to amides. semanticscholar.org The choice of solvent can influence the reaction yield. semanticscholar.org Complete hydrolysis to the corresponding carboxylic acid, 2,3-dibromo-3-phenylpropionic acid, can also be accomplished, typically under more forcing acidic or basic conditions. nih.gov Various catalysts, including ruthenium hydroxides on alumina, have been shown to effectively catalyze the hydration of nitriles to amides in water. organic-chemistry.org

Enzymatic Methods: Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Nitrilases and nitrile hydratases are enzymes capable of converting nitriles to carboxylic acids and amides, respectively. While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the broader applicability of these enzymes to a range of substrates suggests potential utility. For example, PHA depolymerases have been used for the hydrolysis of polyesters, demonstrating the ability of enzymes to act on complex substrates. nih.gov The degradation products can be analyzed by techniques like HPLC and NMR to determine the reaction's progress and product distribution. nih.gov

The nitrile group can be reduced to a primary amine, providing a pathway to a different class of compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent reacts with nitriles in an ethereal solvent, followed by an acidic workup, to yield primary amines. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org

Other reducing systems have also been developed, including diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, which can reduce a variety of nitriles in high yields. organic-chemistry.org Samarium(II) iodide activated by Lewis bases offers a mild, single-electron transfer method for nitrile reduction with excellent functional group tolerance. organic-chemistry.org

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions. uchicago.edunih.gov In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. youtube.com

A common class of 1,3-dipoles used in these reactions are nitrile oxides, which react with alkynes to form isoxazoles. youtube.com While the reaction of this compound itself in this context is not extensively documented, the general principle suggests its potential to form heterocyclic structures. These reactions can be highly regioselective and provide a direct route to complex aromatic systems. youtube.comnih.gov Theoretical studies, such as those employing molecular electron density theory (MEDT), can be used to understand the mechanism and regioselectivity of these cycloadditions. scielo.org.mx

Cross-Coupling Reactions at the Brominated Centers

The carbon-bromine bonds in this compound are susceptible to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity. libretexts.org These reactions typically involve an organic halide or triflate, an organometallic coupling partner, and a palladium catalyst. libretexts.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com

For a substrate like this compound, the two bromine atoms offer sites for sequential or double cross-coupling reactions. The reactivity of the C-Br bonds can be influenced by their electronic and steric environment. Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: This involves the coupling of an organotin reagent with an organic halide.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner.

Heck Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. nih.gov Bulky trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven to be effective for a broad range of coupling processes, including those involving sterically hindered substrates and less reactive aryl chlorides. nih.gov The development of pre-catalysts has also simplified the execution of these reactions. nih.gov

Other Transition Metal-Mediated Carbon-Carbon Bond Formations

An extensive review of the available scientific literature and patent documents did not yield any specific examples or detailed studies concerning the transition metal-mediated carbon-carbon bond formations involving this compound. Further research is required to explore the potential of this compound in such synthetic transformations.

Transformations Leading to Functionalized Phenylpropanenitrile Derivatives

The reactivity of this compound has been leveraged in the synthesis of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. One notable transformation involves its reaction with a hydrazine (B178648) derivative to construct a pyrazole (B372694) ring system.

This process is initiated by the synthesis of this compound itself. In a typical procedure, cinnamonitrile (B126248) is treated with bromine in a solvent such as methanol (B129727) at a low temperature, which is then allowed to warm to room temperature. The resulting dibromo adduct is then utilized in subsequent reactions. google.com

The key derivatization is a cyclization reaction with methylhydrazine. When this compound is heated with methylhydrazine in methanol, it undergoes a transformation to yield 1-methyl-5-phenyl-1H-pyrazol-3-amine. google.comgoogle.com This reaction proceeds by nucleophilic attack of the hydrazine, followed by an intramolecular cyclization and elimination to form the aromatic pyrazole ring. This synthetic route is employed in the preparation of intermediates for pharmacologically active molecules, such as CRBN ligands and deubiquitinase inhibitors. google.com

The table below summarizes the reported transformation of this compound into a functionalized phenylpropanenitrile derivative.

| Reactant | Reagent(s) | Solvent | Conditions | Product | Reference(s) |

| This compound | Methylhydrazine | Methanol | Heated at 75°C for 16 hours | 1-Methyl-5-phenyl-1H-pyrazol-3-amine | google.comgoogle.com |

Mechanistic Insights and Computational Studies of 2,3 Dibromo 3 Phenylpropanenitrile Chemistry

Elucidation of Reaction Mechanisms

The reaction pathway for the bromination of α,β-unsaturated systems like cinnamonitrile (B126248) has been a subject of detailed mechanistic investigation. These studies focus on identifying the transient species that dictate the reaction's outcome and the kinetic profiles that govern its rate.

Identification of Key Reaction Intermediates (e.g., Bromonium Ions)

The electrophilic addition of bromine to an alkene is a cornerstone of organic chemistry, with the primary mechanistic question revolving around the structure of the cationic intermediate. For the bromination of cinnamonitrile, two principal intermediates are proposed: a bridged bromonium ion and an open benzylic carbocation. youtube.com

Bromonium Ion Intermediate: The most widely accepted mechanism for alkenes lacking strong carbocation-stabilizing groups involves the formation of a cyclic bromonium ion. youtube.com In this pathway, the bromine molecule is polarized by the electron-rich double bond, leading to a concerted attack where one bromine atom bonds to both carbons of the former double bond. This three-membered ring intermediate, bearing a positive charge on the bromine atom, explains the common observation of anti-addition stereochemistry, as the bromide ion (Br⁻) must attack from the face opposite the bulky bromonium ring. youtube.com

Open Carbocation Intermediate: When the alkene is conjugated with a phenyl group, as in cinnamonitrile, the formation of an open carbocation at the benzylic position becomes a competing possibility. youtube.comnih.gov The partial positive charge on the benzylic carbon in the transition state is significantly stabilized by resonance with the adjacent phenyl ring. youtube.comdatapdf.com In cases where substrates have strong electron-donating groups on the aromatic ring, the reaction can become less stereoselective, suggesting the presence of a more freely rotating open carbocation intermediate. nih.gov However, the complete stereospecificity observed in many similar reactions, such as the bromination of trans-cinnamic acid, argues against a fully open carbocation, which would be expected to lead to a mixture of syn- and anti-addition products. youtube.comdatapdf.com

The actual intermediate is likely a hybrid of these two forms, a weakly bridged bromonium ion with significant positive charge delocalized onto the benzylic carbon. datapdf.com This model accounts for both the high reactivity at the benzylic position and the observed stereochemical control.

Experimental Mechanistic Probes and Kinetic Studies

Kinetic studies provide quantitative insight into reaction mechanisms. While specific kinetic data for 2,3-Dibromo-3-phenylpropanenitrile formation is not widely published, extensive studies on the closely related bromination of trans-cinnamic acid and its derivatives in 75% aqueous acetic acid offer a robust model. datapdf.com

The reaction was found to follow a two-term rate equation: Rate = k₂[Br₂][Olefin] + k₃[Br₂][Br⁻][Olefin]

This rate law suggests two parallel pathways for bromine consumption:

The k₂ Term (AdE₂ Mechanism): This second-order term corresponds to a bimolecular attack of a bromine molecule on the alkene. It is associated with the formation of the bromonium ion intermediate, which is then captured by the solvent or a bromide ion. datapdf.com

The k₃ Term (AdE₃ Mechanism): This third-order term involves the participation of a bromide ion in the rate-determining step. This is proposed to proceed through an attack by the more nucleophilic tribromide ion (Br₃⁻) or a termolecular attack by bromine and a bromide ion. datapdf.com

The table below summarizes the kinetic data for the bromination of cinnamic acid and its derivatives, illustrating the influence of substituents on the reaction rate.

| Compound | k₂ (L mol⁻¹ s⁻¹) | k₃ (L² mol⁻² s⁻¹) |

| trans-Cinnamic Acid | 1.8 | 32 |

| Sodium Cinnamate | 1.1 | 16 |

| Methyl Cinnamate | 1.5 | 28 |

| Table 1: Rate constants for the bromination of cinnamic acid and its derivatives in 75% aqueous acetic acid at 25°C. Data sourced from a kinetic study on the bromination of trans-cinnamic acid and its methyl ester. datapdf.com |

These kinetic probes, combined with product analysis, are crucial for distinguishing between possible mechanisms and understanding the electronic demands of the transition state.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Computational chemistry provides powerful tools for investigating molecular structures, reactivities, and reaction pathways that are difficult to observe experimentally. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the chemistry of compounds like this compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical calculations can predict the outcome of the bromination of cinnamonitrile. By calculating the energies of the potential intermediates (bridged bromonium ion vs. open benzylic carbocation), a theoretical assessment of the most likely pathway can be made. For most simple alkenes, calculations confirm that the bromonium ion is more stable than a primary or secondary carbocation. stackexchange.com

Stereoselectivity: The calculations can model the approach of the bromide nucleophile to the bromonium ion intermediate. The energy barrier for attack from the side opposite the bromine bridge (anti-attack) is significantly lower than for attack from the same side (syn-attack), providing a quantitative explanation for the observed anti-addition stereochemistry. youtube.com This stereospecificity is a key indicator of a bridged intermediate. datapdf.com

Regioselectivity: The reaction is regioselective, with the electrophilic bromine adding across the C=C double bond. In the subsequent step, the nucleophilic bromide attacks one of the two carbons of the intermediate. DFT calculations can determine the distribution of positive charge in the bromonium ion. Due to resonance stabilization from the phenyl ring, the benzylic carbon bears a greater partial positive charge, making it the more electrophilic site for the incoming bromide nucleophile. youtube.com

Transition State Analysis and Reaction Energy Profiles

A central application of computational chemistry is the mapping of a reaction's potential energy surface. This involves locating the transition states (the highest energy points between intermediates) and calculating the reaction energy profile.

For the formation of this compound, the energy profile would depict the energy of the system as it progresses from the reactants (cinnamonitrile + Br₂) to the final product. The key points on this profile are:

Reactants: Cinnamonitrile and molecular bromine.

First Transition State (TS1): The energy maximum corresponding to the formation of the bromonium ion.

Intermediate (I): The energy minimum of the bromonium ion.

Second Transition State (TS2): The energy maximum for the nucleophilic attack of the bromide ion on the bromonium ion.

Product: this compound.

Conformational Analysis and Stereoelectronic Effects

Once formed, the product, this compound, has a single bond between the two bromine-bearing carbons, around which rotation can occur. Conformational analysis, aided by computational methods, seeks to identify the most stable arrangement of the atoms.

Drawing an analogy to 2,3-dibromobutane, the most stable conformation of this compound is expected to be the staggered conformation where the two bulky bromine atoms are anti-periplanar to each other (dihedral angle of 180°). youtube.com This arrangement minimizes steric repulsion.

Beyond simple sterics, stereoelectronic effects play a crucial role. wikipedia.orgbaranlab.org These are stabilizing interactions that arise from the overlap of molecular orbitals. In this molecule, a key stereoelectronic interaction is hyperconjugation involving the C-Br bonds. For instance, the filled bonding orbital (σ) of one C-Br bond can donate electron density into the empty antibonding orbital (σ) of the other C-Br bond. This σ(C-Br) → σ(C-Br) interaction is maximized when the orbitals are aligned in an anti-periplanar fashion, providing further electronic stabilization to the staggered conformation. baranlab.orgresearchgate.net Computational methods can quantify the energy of these orbital interactions and their impact on the rotational energy barrier.

Role of Solvation and Catalysis in Reaction Pathways

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific role of solvation and catalysis in the reaction pathways of This compound . While analogous compounds, such as 2,3-dibromo-3-phenylpropanoic acid, have been studied to determine the influence of solvents and catalysts on their reaction mechanisms and product outcomes, no such detailed mechanistic or computational studies appear to be publicly available for the nitrile derivative. orgsyn.orgchemicalbook.comchemicalbook.comchegg.com

The elimination reaction of the analogous 2,3-dibromo-3-phenylpropanoic acid, for instance, demonstrates a clear solvent-dependent stereoselectivity. In this reaction, the use of a polar aprotic solvent like acetone (B3395972) in the presence of a base such as potassium carbonate reportedly yields the cis-alkene product. chegg.com Conversely, employing a polar protic solvent like water under similar basic conditions is said to favor the formation of the trans-alkene. chegg.com This suggests that the polarity and proticity of the solvent play a crucial role in the transition state geometry of the elimination reaction for the carboxylic acid analogue.

However, without specific experimental data or computational modeling for This compound , it is not possible to definitively state how solvation or the presence of various catalysts would influence its chemical behavior. The electronic and steric differences between a nitrile group (-CN) and a carboxylic acid group (-COOH) are substantial enough that direct extrapolation of reaction behavior would be speculative.

Further research, including kinetic studies and computational analysis, would be necessary to elucidate the mechanistic pathways of This compound and to determine the effects of different solvents and catalysts on its reactivity and selectivity.

Applications and Synthetic Utility of the 2,3 Dibromo 3 Phenylpropanenitrile Scaffold

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups renders 2,3-Dibromo-3-phenylpropanenitrile a highly versatile precursor for a range of intricate molecular architectures. Its utility spans the synthesis of stereodefined unsaturated systems, nitrogen-containing heterocycles, and complex carbocyclic frameworks.

Precursor for Stereodefined Unsaturated Nitriles and Related Aryl-Alkenes

The presence of two bromine atoms allows for controlled elimination reactions to furnish stereodefined unsaturated nitriles, which are themselves important synthetic intermediates. The reaction of 2,3-dibromo-3-phenylpropanoic acid, a closely related compound, with potassium carbonate can lead to the formation of (trans/cis)-1-bromo-2-phenylethene through an elimination reaction. chegg.comchegg.comstackexchange.com The stereochemical outcome of this elimination, whether it proceeds via an E1 or E2 mechanism, is influenced by the choice of solvent, with acetone (B3395972) favoring the E2 pathway and water promoting the E1 pathway. chegg.com This suggests that this compound could undergo similar selective dehydrobromination to yield either (E)- or (Z)-bromocinnamonitriles, which are valuable precursors for various pharmaceuticals and fine chemicals.

Furthermore, a one-pot, single-step process for the preparation of cinnamonitrile (B126248) derivatives from dibromovinyl benzenes has been developed using copper(I) cyanide in DMF under reflux conditions. google.comgoogle.com This method provides a pathway to a library of cinnamonitrile compounds with yields ranging from 50-90%. google.comgoogle.com This highlights a potential application of this compound, where sequential dehydrobromination and cyanation could lead to cinnamonitrile derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Dibromovinyl benzenes | CuCN, DMF, reflux, N2 atmosphere | Cinnamonitrile derivatives | 50-90 | google.comgoogle.com |

| 2,3-dibromo-3-phenylpropanoic acid | K2CO3, acetone | (cis)-1-bromo-2-phenylethene | - | chegg.com |

| 2,3-dibromo-3-phenylpropanoic acid | K2CO3, water | (trans)-1-bromo-2-phenylethene | - | chegg.com |

Table 1: Synthesis of Unsaturated Nitriles and Related Aryl-Alkenes

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com The electrophilic nature of the carbon atoms bearing the bromine atoms, coupled with the reactivity of the nitrile group, makes this compound a potential precursor for various heterocyclic systems.

While direct examples of using this compound for heterocycle synthesis are not extensively documented, the reactivity of similar polyhalogenated compounds and nitriles suggests several possibilities. For instance, the reaction of nitriles with various reagents can lead to the formation of imidazoles, pyrazoles, and triazoles. researchgate.netnih.gov The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered rings. uchicago.eduwikipedia.org Nitriles can act as dipolarophiles in reactions with nitrile oxides or azides to form oxadiazoles (B1248032) or triazoles, respectively. nih.govrsc.org A photoinduced [3+2] cycloaddition of carbenes and nitriles has been developed for the synthesis of oxazole (B20620) derivatives. chemistryviews.org

Given that this compound contains a nitrile group, it could potentially participate in such cycloaddition reactions to form substituted heterocyclic systems. Furthermore, the vicinal dibromides could be transformed into an alkyne or an alkene in situ, which could then undergo cycloaddition.

| Reactants | Product Heterocycle | Reaction Type | Reference |

| Nitrile and Nitrile Oxide | Oxadiazole | [3+2] Cycloaddition | rsc.org |

| Nitrile and Azide | Triazole | [3+2] Cycloaddition | mdpi.com |

| Carbene and Nitrile | Oxazole | Photoinduced [3+2] Cycloaddition | chemistryviews.org |

Table 2: Potential Heterocycle Synthesis via Nitrile Cycloadditions

Formation of Carbocycles and Other Complex Structures

The ability to form carbon-carbon bonds is central to organic synthesis. Vicinal dihalides, such as the one present in this compound, are valuable precursors for the formation of carbocyclic rings through intramolecular cyclization reactions. libretexts.org For instance, the debromination of vicinal dibromides using reagents like potassium iodide in acetone or zinc in acetic acid can lead to the formation of alkenes, which can then participate in further cyclization reactions. youtube.com

The nitrile group itself is a versatile functional group that can participate in the formation of carbocycles. nih.gov It can act as a directing group in C-H bond functionalization reactions or as a radical acceptor in cascade strategies to build complex molecular frameworks. nih.gov The synthesis of highly oxygenated carbocycles has been achieved through the reaction of disubstituted alkynes with dicarbonyl systems, a process that involves metallacycle-mediated annulation. researchgate.net While not a direct application of this compound, the principles of these reactions could be adapted. For example, conversion of the dibromide to an alkyne followed by reaction with a suitable partner could lead to carbocyclic structures.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related brominated organic compounds continues to drive the development of new synthetic methods. nih.gov The use of bromine and bromo-organic compounds is a cornerstone of organic synthesis, enabling a wide range of transformations including bromination, cohalogenation, oxidation, and cyclization. nih.govacs.org

Recent advances have focused on developing more efficient and environmentally friendly bromination techniques. For example, continuous flow chemistry has been successfully applied to the α-bromination of aldehydes with bromine, offering improved efficiency and selectivity. acs.org This approach could potentially be adapted for the synthesis of this compound itself or for its further functionalization.

The chemistry of nitriles has also seen a renaissance, with their application in C-H bond functionalization, alkyne insertion, and various cycloaddition and cascade reactions to generate diverse carbo- and heterocyclic structures. researchgate.netnih.gov The development of methods for the synthesis of nitriles without the use of highly toxic cyanide reagents is an active area of research. researchgate.net

Future Perspectives in Bromonitriles Research

The field of brominated nitriles, including this compound, holds considerable promise for future developments in organic synthesis. The exploration of their reactivity in catalytic systems, particularly in asymmetric synthesis, is an area ripe for investigation. The development of new catalytic methods for the selective functionalization of the C-Br bonds would significantly expand the synthetic utility of this class of compounds.

Furthermore, the application of bromonitriles in the synthesis of novel materials and biologically active compounds is a key area for future research. numberanalytics.com The unique combination of a nitrile group and bromine atoms offers opportunities for the design and synthesis of molecules with interesting electronic and biological properties. As our understanding of the reactivity of these compounds deepens, we can expect to see the emergence of new and innovative synthetic strategies that leverage the unique chemical properties of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dibromo-3-phenylpropanenitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves bromination of 3-phenylpropanenitrile precursors. Key steps include:

Substrate Preparation : Start with 3-phenylpropanenitrile or derivatives.

Electrophilic Bromination : Use brominating agents (e.g., Br₂ in CCl₄ or HBr/H₂O₂) under controlled temperatures (0–25°C).

Regioselectivity Control : Adjust stoichiometry (e.g., 2.2 equivalents of Br₂) to favor dibromination at the 2,3-positions.

- Optimization : Monitor via TLC or HPLC. Reaction yields depend on solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst use (e.g., Lewis acids). For analogous nitriles, substituent steric effects significantly influence reactivity .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

- Methodological Answer :

Crystal Growth : Recrystallize from ethanol/diethyl ether mixtures.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Refinement : Employ SHELXL (for small molecules) to refine atomic coordinates and thermal parameters. Key metrics: R-factor < 0.05, bond-length precision ±0.002 Å.

- Challenges : Heavy atoms (Br) may cause absorption errors; apply multi-scan corrections. For validation, compare with DFT-calculated geometries .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions. Bromine atoms deshield adjacent protons (δ ~4.5–5.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and bromine isotope patterns.

- IR Spectroscopy : CN stretch (~2240 cm⁻¹) and C-Br stretches (~600 cm⁻¹) are diagnostic.

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer :

Rate Determination : Use stopped-flow UV-Vis to monitor intermediates (e.g., bromonium ions).

Isotopic Labeling : Substitute ¹²C with ¹³C at reactive sites to track bond cleavage via NMR.

Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies.

- Case Study : For analogous nitriles, bromination follows a two-step electrophilic addition, with rate-limiting bromonium ion formation .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER or GROMACS.

Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites. Bromine’s electron-withdrawing effect lowers LUMO, favoring SN2 pathways.

Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Validation : Cross-reference with experimental kinetic data .

Q. How should researchers resolve contradictions in stability data for this compound under varying conditions?

- Methodological Answer :

Controlled Degradation Studies : Expose the compound to light, heat (40–80°C), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC.

Statistical Analysis : Apply ANOVA to identify significant stability differences (p < 0.05).

Mechanistic Probes : Use radical scavengers (e.g., BHT) to test if decomposition is radical-mediated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.